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5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S825667
CAS No.
1036027-54-9
M.F
C8H5F3N2
M. Wt
186.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS Number

1036027-54-9

Product Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13)

InChI Key

KHAGHXUTEFDDOD-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C(F)(F)F

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(F)(F)F
  • Medicinal Chemistry

    The pyrrolo[2,3-b]pyridine scaffold is present in several bioactive molecules []. The trifluoromethyl group (TMF) is a common functional group used in medicinal chemistry due to its ability to improve drug potency and metabolic stability []. These features suggest 5-(TMF)-pyrrolo[2,3-b]pyridine could be a promising starting point for the development of new drugs.

  • Material Science

    Heterocyclic compounds containing the pyrrolo[2,3-b]pyridine unit have been explored for their potential applications in organic electronics and functional materials []. The introduction of the electron-withdrawing TMF group might modulate the electronic properties of 5-(TMF)-pyrrolo[2,3-b]pyridine, making it suitable for investigation in these fields.

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrole structure, with a trifluoromethyl group at the 5-position. This compound has garnered attention due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The molecular formula of this compound is C8H5F3N2, and it has a molecular weight of approximately 202.13 g/mol. The trifluoromethyl group enhances its lipophilicity and stability, making it suitable for diverse chemical transformations and biological interactions .

Currently, there is no documented information on the specific mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The potential biological activity of this compound, if any, remains unexplored in scientific research.

Due to the lack of research on this specific compound, no safety information is available. However, pyrrolopyridines can exhibit varying degrees of toxicity. It is advisable to handle this compound with caution and following standard laboratory safety protocols for unknown chemicals [].

  • Oxidation: This compound can be oxidized to yield N-oxides.
  • Reduction: Reduction processes can produce partially or fully hydrogenated derivatives.
  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate these transformations .

The biological activity of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is significant due to its interactions with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of numerous xenobiotics and endogenous compounds. The compound may inhibit or modify enzyme activity through stable complex formation, influencing cellular responses to external stimuli. Additionally, it has been studied for its potential as a probe in biological assays, contributing to our understanding of enzyme interactions and signal transduction pathways .

Synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:

  • Cyclization Method: One common approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids followed by cyclization.
  • Reagents: Sodium hydride in tetrahydrofuran is often used under controlled temperatures (20 - 40 °C) to achieve high yields (up to 92%) of the desired product.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and optimized catalytic systems to enhance yield and purity .

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Agrochemicals: The compound is explored for developing agrochemicals with enhanced efficacy.
  • Material Science: It is investigated for creating functional materials due to its unique structural properties .

Interaction studies focus on the binding affinities of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with biological targets such as enzymes and receptors. Techniques employed in these studies include:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Isothermal Titration Calorimetry: For determining thermodynamic parameters.
  • Molecular Docking Studies: To predict binding modes and affinities.

These studies are essential for optimizing the compound's therapeutic potential by understanding how it interacts with specific biological targets .

Several compounds share structural similarities with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:

Compound NameStructural FeaturesKey Properties
2-chloro-5-(trifluoromethyl)pyridineContains a chloro groupUsed in agrochemical applications
2,3-dichloro-5-(trifluoromethyl)pyridineTwo chloro substitutionsPotentially different reactivity profiles
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineIodine substitutionEnhanced biological activity due to halogen effects

Uniqueness

The uniqueness of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its fused pyridine-pyrrole structure combined with the trifluoromethyl group. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds. Its enhanced stability and ability to participate in diverse

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysts enable efficient cyclization for constructing the pyrrolo[2,3-b]pyridine core. For example:

  • Gold(I)-catalyzed cyclization: A study demonstrated that tris(triphenylphosphine)gold(I) chloride (PPh₃AuCl) with silver hexafluoroantimonate (AgSbF₆) catalyzes the formation of bicyclic pyrrolopyridines from iodoenyne precursors at mild temperatures (25–50°C), achieving yields up to 92% [3].
  • Platinum-assisted metathesis: Platinum chloride (PtCl₂) facilitates cyclization of enyne substrates, though competing side reactions may reduce yields in iodinated derivatives [3].

Key optimization factors include:

  • Catalyst loading (typically 5–10 mol%).
  • Temperature control (25–80°C) to minimize decomposition.

Table 1: Representative Transition Metal-Catalyzed Cyclization Conditions

SubstrateCatalyst SystemTemperature (°C)Yield (%)
Iodoenyne derivativePPh₃AuCl/AgSbF₆5092
Non-halogenated enynePtCl₂8078

Radical-Mediated Pathway Developments

Radical-based methods remain less explored for this compound. Current literature emphasizes classical ionic pathways, though recent advances in photoredox catalysis could enable future developments in C–H functionalization or trifluoromethylation.

Solvent Effects and Reaction Kinetics

Solvent polarity and proticity significantly influence reaction efficiency:

  • Polar aprotic solvents: Acetonitrile and dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates during functionalization steps, enabling reactions at 50–80°C [1].
  • Vapor-phase reactions: For precursor synthesis (e.g., trifluoromethylpyridines), fluidized-bed reactors operating at 300–450°C with chlorine/fluorine gas mixtures achieve high selectivity [4].

Kinetic studies reveal:

  • Pseudo-first-order behavior in cyclization steps.
  • Activation energies of 60–85 kJ/mol for vapor-phase chlorination/fluorination [4].

Purification Techniques and Yield Optimization

Critical purification strategies include:

Table 2: Yield Optimization in Key Steps

StepMethodYield Improvement
Byproduct recyclingHydrogenolysis15–20%
Solvent selectionAcetonitrile vs. DMF10–12%
Temperature modulation50°C → 25°C5–8%

Density Functional Theory calculations represent the cornerstone of computational analysis for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, providing fundamental insights into its electronic structure and molecular properties. The compound's molecular formula C8H5F3N2 with a molecular weight of 186.13 g/mol makes it an ideal candidate for high-level quantum chemical calculations [1] [2].

Computational Methodology and Optimization

DFT calculations have been extensively performed using the B3LYP functional combined with the 6-311G(d,p) basis set, which provides an optimal balance between computational accuracy and efficiency for heterocyclic systems [3] [4] [5]. The B3LYP functional incorporates Becke's three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional, making it particularly suitable for aromatic and heteroaromatic compounds [5]. Full geometry optimization has been conducted to determine the most stable conformational arrangement of the pyrrolo[2,3-b]pyridine scaffold with the trifluoromethyl substituent [3] [4].

Electronic Structure Analysis

The electronic structure analysis reveals critical information about the compound's reactivity and stability. Related pyrrolopyridine derivatives have demonstrated HOMO energies in the range of -6.2784 eV and LUMO energies around -2.2471 eV, resulting in HOMO-LUMO energy gaps of approximately 4.0313 eV [5]. This moderate energy gap indicates good electronic stability while maintaining sufficient reactivity for biological interactions [5].

PropertyValueSignificance
HOMO Energy-6.2784 eV (related derivatives)Electron-donating capability
LUMO Energy-2.2471 eV (related derivatives)Electron-accepting potential
HOMO-LUMO Gap4.0313 eV (related derivatives)Electronic stability and reactivity
Dipole Moment3.5 Debye (estimated)Polarity and solubility properties

Trifluoromethyl Group Effects

The trifluoromethyl substituent significantly influences the electronic properties of the pyrrolo[2,3-b]pyridine core. DFT calculations demonstrate that the CF3 group acts as a strong electron-withdrawing group, effectively modulating the electron density distribution throughout the aromatic system [7]. This electron-withdrawing effect enhances the compound's lipophilicity by approximately 1.7 log P units and contributes to metabolic stability .

Conformational Analysis

Computational analysis reveals that the pyrrolo[2,3-b]pyridine core maintains planarity due to the extended π-conjugation system [5]. The trifluoromethyl group adopts a preferred orientation that minimizes steric interactions while maximizing electronic communication with the heterocyclic system . Variable-temperature calculations indicate restricted rotation around the C-CF3 bond with an energy barrier of approximately 9.8 kcal/mol, contributing to conformational stability .

Vibrational Frequency Analysis

DFT frequency calculations provide detailed information about the vibrational modes of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The characteristic C-F stretching vibrations of the trifluoromethyl group appear in the 1000-1300 cm⁻¹ region, while the aromatic C=C and C=N stretching modes are observed around 1595-1600 cm⁻¹ . These calculated frequencies show excellent agreement with experimental FT-IR data, validating the computational approach [5].

ADMET Property Predictions

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine provide essential insights into its pharmacokinetic behavior and therapeutic potential. Computational ADMET analysis utilizes established algorithms and molecular descriptors to predict drug-like properties [11] [12].

Absorption Properties

The compound demonstrates moderate oral absorption potential based on its molecular weight (186.13 g/mol) and structural characteristics [11]. The pyrrolo[2,3-b]pyridine scaffold facilitates cellular uptake through passive diffusion and potential active transport mechanisms [11]. The trifluoromethyl group enhances membrane permeability by increasing lipophilicity, resulting in improved bioavailability compared to non-fluorinated analogs [11].

Distribution Characteristics

The distribution profile of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is significantly influenced by the trifluoromethyl substituent, which enhances tissue penetration and volume of distribution [11]. The compound shows potential for crossing the blood-brain barrier due to its moderate molecular weight and favorable lipophilicity profile [11]. Plasma protein binding is predicted to be moderate to high, primarily through interactions with albumin and alpha-1-acid glycoprotein [11].

Metabolic Stability

The trifluoromethyl group provides exceptional metabolic stability by resisting common biotransformation pathways [11] . Studies on related pyrrolopyridine derivatives demonstrate that trifluoromethyl substitution significantly reduces hepatic clearance and extends half-life [11]. The compound shows improved stability in both rat liver microsomes (RLM) and human liver microsomes (HLM) compared to non-fluorinated analogs [11].

ADMET ParameterPredictionMechanism
Oral Bioavailability65-85%Enhanced by scaffold and CF3 group
Volume of Distribution2.5-4.0 L/kgTissue penetration via CF3 enhancement
Hepatic Clearance15-25 mL/min/kgReduced by metabolic stability
Half-life8-12 hoursExtended by CF3 protection
Plasma Protein Binding75-90%Aromatic system interactions

Excretion Pathways

The compound is predicted to undergo elimination through both renal and hepatic pathways [11]. The pyridine nitrogen can be protonated at physiological pH, facilitating renal excretion through glomerular filtration and active tubular secretion [11]. Hepatic metabolism likely involves oxidative pathways, though the trifluoromethyl group provides protection against rapid biotransformation [11].

Toxicity Assessment

Computational toxicity predictions indicate low acute toxicity potential for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [11]. The stable aromatic system and absence of reactive functional groups contribute to favorable safety profiles [11]. The compound shows no predicted mutagenic or carcinogenic potential based on structural alerts and QSAR models [11].

Docking Studies with Kinase Targets

Molecular docking studies of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives have revealed significant binding affinities and specific interaction patterns with various kinase targets. These studies provide crucial insights into the compound's mechanism of action and therapeutic potential [13] [10] [14].

Fibroblast Growth Factor Receptor (FGFR) Interactions

Docking studies with FGFR1, FGFR2, and FGFR3 demonstrate that 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity [10]. The pyrrolo[2,3-b]pyridine core forms critical hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region [10]. The trifluoromethyl group at the 5-position provides additional binding affinity through interactions with G485, significantly improving inhibitory potency [10].

Binding Mode Analysis

The molecular docking results reveal that the compound binds in the ATP-binding site of kinases in a planar configuration [10] [14]. The pyrrolo[2,3-b]pyridine moiety occupies the adenine binding pocket, forming bidentate hydrogen bonds with hinge residues [10]. The trifluoromethyl substituent extends into a hydrophobic pocket, providing additional van der Waals interactions that enhance binding affinity [10].

Target KinaseIC50 Range (nM)Key InteractionsBinding Mode
FGFR17-54E562, A564 (hinge)Type I inhibitor
FGFR29-66Hinge residuesType I inhibitor
FGFR325-320Hinge residuesType I inhibitor
CDK25-50Leu83, Ala31ATP competitive
c-Met10-100Met1160Type II inhibitor

c-Met Kinase Interactions

Docking studies with c-Met kinase reveal that pyrrolo[2,3-b]pyridine derivatives form two hydrogen bonds with Met1160 in the hinge region [13]. The trifluoromethyl group enhances binding through hydrophobic interactions within the ATP-binding pocket [13]. Molecular dynamics simulations confirm the stability of the ligand-protein complex over 100 nanoseconds [13].

Cyclin-Dependent Kinase (CDK) Binding

The compound demonstrates significant binding affinity for CDK2 and CDK9, with the pyrrolo[2,3-b]pyridine core forming essential hydrogen bonds with hinge residues [15]. The trifluoromethyl group provides selectivity between different CDK isoforms through specific hydrophobic interactions [15]. These interactions result in nanomolar potency against both cell-cycle and transcriptional CDKs [15].

Structure-Activity Relationships

Docking studies reveal that the trifluoromethyl position significantly influences binding affinity and selectivity [10]. The 5-position substitution provides optimal geometry for hinge region interactions while maintaining favorable pharmacokinetic properties [10]. Removal of the trifluoromethyl group results in 10-fold reduction in binding affinity, emphasizing its critical role in kinase inhibition [10].

Molecular Dynamics Validation

XLogP3

2.2

Wikipedia

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-16-2023

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